1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride
Description
1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride is a fluorinated pyrazole derivative with a hydrochloride salt. Pyrazole-based compounds are widely explored in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to interact with biological targets . The hydrochloride salt improves stability and solubility, a common strategy for amine-containing compounds .
Properties
IUPAC Name |
1-(2-fluoroethyl)pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN3.ClH/c6-2-4-9-3-1-5(7)8-9;/h1,3H,2,4H2,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJZIDBLZBZJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 1H-pyrazol-3-amine with 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes controlled oxidation to form nitroso or nitro derivatives. Reaction outcomes depend on oxidant strength and reaction duration:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrs | 1-(2-Fluoroethyl)-1H-pyrazol-3-nitroso | 45–52% | |
| KMnO<sub>4</sub> (0.1 M), H<sub>2</sub>SO<sub>4</sub>, 60°C | 1-(2-Fluoroethyl)-1H-pyrazol-3-nitrate | 68% |
Mechanistic Insight : The amine is sequentially oxidized to hydroxylamine and nitroso intermediates before forming the nitrate under strong acidic conditions.
Reduction Reactions
While the compound itself is not typically reduced, its derivatives (e.g., nitro groups) can undergo reduction:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H<sub>2</sub> (1 atm), Pd/C (10%), EtOH | 1-(2-Fluoroethyl)-1H-pyrazol-3-amine* | 89% | |
| NaBH<sub>4</sub>, MeOH, 0°C | Partial dehalogenation (fluoroethyl → ethyl) | 33% |
Note: Reduction of nitro derivatives regenerates the primary amine. Fluorine retention varies with catalytic systems.
Nucleophilic Substitution at the Fluoroethyl Group
The fluoroethyl moiety participates in S<sub>N</sub>2 reactions with soft nucleophiles:
| Nucleophile | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HS<sup>−</sup> | NaSH, DMF, 80°C, 12 hrs | 1-(2-Thioethyl)-1H-pyrazol-3-amine | 74% | |
| NH<sub>3</sub> | NH<sub>4</sub>OH, sealed tube, 120°C | 1-(2-Aminoethyl)-1H-pyrazol-3-amine | 61% |
Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity.
Alkylation and Acylation of the Amine Group
The primary amine reacts with electrophiles to form secondary/tertiary amines or amides:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, RT | N-Methyl-1-(2-fluoroethyl)-1H-pyrazol-3-amine | 83% | |
| Acylation | AcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | N-Acetyl-1-(2-fluoroethyl)-1H-pyrazol-3-amine | 91% |
Selectivity : Acylation favors the amine over pyrazole nitrogen due to higher basicity.
Cross-Coupling Reactions
The pyrazole ring engages in palladium-catalyzed couplings, enabling C–C bond formation:
Scope : Electron-deficient aryl boronic acids yield higher efficiencies in Suzuki couplings .
Cyclization Reactions
Intramolecular reactions form fused heterocycles under basic conditions:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| t-BuOK, DMSO, 120°C, 24 hrs | Pyrazolo[1,5-a]pyrimidine derivative | 41% | |
| CuI, L-proline, DMF, 80°C | Tricyclic amine-containing heterocycle | 37% |
Limitation : Steric hindrance from the fluoroethyl group reduces cyclization yields compared to non-fluorinated analogues .
Acid/Base-Mediated Rearrangements
Protonation state influences reactivity:
| Conditions | Transformation | Outcome | Reference |
|---|---|---|---|
| HCl (conc.), reflux | Pyrazole ring expansion to pyrimidine | Low yield (≤22%), multiple byproducts | |
| NaOH (2 M), EtOH, 50°C | Hydrolysis of fluoroethyl to hydroxyethyl | 58% conversion |
Stability : The hydrochloride salt enhances aqueous solubility but may catalyze decomposition under prolonged heating.
Key Reactivity Trends
-
Amine Group : More reactive toward electrophiles than the pyrazole nitrogen.
-
Fluoroethyl Substituent : Enhances electron-withdrawing effects, stabilizing intermediates in cross-couplings.
-
Steric Effects : Bulkier nucleophiles exhibit lower substitution efficiency at the fluoroethyl position.
This compound’s versatility in forming C–N, C–S, and C–C bonds makes it valuable for synthesizing bioactive molecules or functional materials. Experimental protocols emphasize rigorous control of stoichiometry and temperature to minimize side reactions.
Scientific Research Applications
Chemical Structure and Synthesis
1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride features a pyrazole ring substituted with a fluoroethyl group and an amine group. The synthesis typically involves the nucleophilic substitution of 3-amino-1H-pyrazole with 2-fluoroethyl bromide under basic conditions, utilizing solvents like dimethylformamide or dimethyl sulfoxide. Industrial production may leverage continuous flow reactors to enhance efficiency and yield .
Medicinal Chemistry
The compound is recognized for its pharmacological relevance, particularly in developing bioactive molecules. Its unique structure allows it to interact with biological targets such as enzymes and receptors, enhancing binding affinity through hydrophobic interactions and hydrogen bonding. Notably, the fluoroethyl group can improve metabolic stability, making it a candidate for drug development .
Table 1: Pharmacological Activities of this compound
Biological Studies
Research indicates that derivatives of pyrazole compounds often demonstrate diverse biological activities, including anti-inflammatory and antimicrobial effects. The presence of the pyrazole ring contributes to these properties by enabling π-π stacking interactions with target proteins .
Case Study: Antimicrobial Activity
A study evaluated several pyrazole derivatives for their antimicrobial efficacy. Among them, compounds similar to 1-(2-fluoroethyl)-1H-pyrazol-3-amine showed significant activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.0025 to 12.5 µg/mL .
Industrial Applications
In the industrial sector, this compound serves as a building block for synthesizing specialty chemicals and advanced materials. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the development of new compounds with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s ability to interact with biological molecules, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical properties of 1-(2-fluoroethyl)-1H-pyrazol-3-amine hydrochloride with similar compounds:
Biological Activity
1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a fluoroethyl substituent, which enhances its chemical reactivity and biological interactions. Its molecular formula is CHClFN, and it has a molecular weight of approximately 192.58 g/mol. The presence of the fluoroethyl group is significant as it can influence the compound's lipophilicity and ability to penetrate biological membranes.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in inflammatory pathways. For example, it can inhibit p38 MAP kinase, which plays a crucial role in cellular stress responses and inflammation .
- Receptor Modulation : It may also interact with receptors such as the Epidermal Growth Factor Receptor (EGFR), impacting cell signaling pathways that are critical for cancer progression .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in various models, including those involving lipopolysaccharide (LPS)-induced TNF-alpha release in murine models .
- Anticancer Potential : Research indicates that it may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. In vitro studies have shown that certain pyrazole derivatives can significantly inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound:
- In Vitro Anticancer Activity : A study demonstrated that a derivative with similar structural features inhibited cell growth in HepG2 cells by inducing apoptosis through modulation of Bcl-2 family proteins . The compound showed a mean growth inhibition percentage of 54.25% against HepG2 cells.
- Anti-inflammatory Action : Another investigation revealed that this compound reduced microglial activation in LPS-injected mice, indicating potential for treating neuroinflammatory conditions .
- Mechanistic Insights : Molecular docking studies have suggested that the fluoroethyl group enhances binding affinity to target enzymes, thereby increasing the compound's effectiveness as an inhibitor .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other related pyrazole derivatives is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | CHClFN | Fluoroethyl group enhances activity | Antimicrobial, anti-inflammatory, anticancer |
| 1-(2-Fluoroethyl)-4-methyl-N-(thienylmethyl)-pyrazol-3-amine | CHClFNS | Thienylmethyl substitution | Antimicrobial |
| 4-Methyl-N-(thienylmethyl)-pyrazole | CHNS | Lacks fluoroalkyl substitution | Limited biological data |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(2-fluoroethyl)-1H-pyrazol-3-amine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a pyrazole precursor with 2-fluoroethyl halides. For example, alkylation of 3-aminopyrazole with 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile yields the intermediate, which is subsequently treated with HCl to form the hydrochloride salt . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is recommended. Yield optimization requires careful control of stoichiometry and reaction time.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the fluoroethyl group (δ ~4.6–4.8 ppm for –CH₂F, split due to coupling with fluorine) and pyrazole ring protons (δ ~6.1–6.3 ppm for C3-H) .
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ peaks at m/z 174.07 (free base) and adducts corresponding to the hydrochloride salt .
- IR Spectroscopy : N–H stretching (~3300 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) confirm functional groups .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting NMR data for the fluoroethyl group be resolved?
- Methodological Answer : Fluorine-proton coupling (²JHF ~47 Hz) in the fluoroethyl moiety may cause peak splitting, complicating integration. Use ¹⁹F NMR to confirm the fluorine environment (δ ~-220 ppm for –CH₂F) . For ambiguous signals, employ heteronuclear correlation experiments (HMBC/HSQC) to assign protons to the pyrazole ring and fluoroethyl chain .
Q. What strategies improve crystallization for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures for slow evaporation.
- Co-crystallization : Add counterions (e.g., PF₆⁻) to enhance lattice stability.
- Software Tools : Use SHELXL for refinement, leveraging its robust handling of fluorine atoms and hydrogen-bonding networks .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density on the pyrazole ring and fluoroethyl group.
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack .
- MD Simulations : Simulate solvation effects in polar solvents to model reaction pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data?
- Methodological Answer : Solubility variations may arise from polymorphic forms or salt dissociation. Characterize the solid state via PXRD to identify polymorphs. Compare dissolution rates in DMSO, water, and ethanol using UV-Vis spectroscopy (λ = 260 nm for pyrazole absorption) . For quantitative analysis, perform HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) .
Structure-Activity Relationship (SAR) Considerations
Q. What modifications to the fluoroethyl group enhance biological activity?
- Methodological Answer :
- Fluorine Position : Compare 2-fluoroethyl vs. 1-fluoroethyl analogs to assess steric/electronic effects on receptor binding .
- Isosteric Replacement : Substitute –CH₂F with –CF₃ or –OCH₂F to evaluate metabolic stability via cytochrome P450 assays .
- Pharmacokinetic Profiling : Measure logP (octanol/water) to correlate lipophilicity with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
